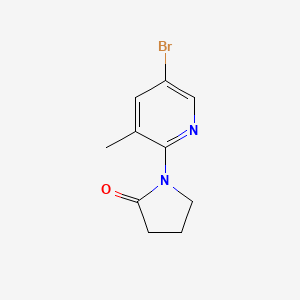

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is a chemical compound with a pyridine ring substituted with a bromine atom and a methyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone typically involves the bromination of 3-methyl-2-pyridine followed by the introduction of the pyrrolidinone group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with pyrrolidinone under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 1-(5-Bromo-3-methyl-2-pyridyl)propan-1-amine

- 1-(5-Bromo-3-methyl-2-pyridyl)-2-methylpropan-1-amine

- (5-Bromo-3-methyl-2-pyridyl)-(1-piperidyl)methanone

Uniqueness

1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the brominated pyridine ring and the pyrrolidinone group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-3-methyl-2-pyridyl)-2-pyrrolidinone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by cyclization to form the pyrrolidinone ring. For example, nucleophilic substitution reactions using NaH or KOtBu in solvents like DMF or THF under reflux are common. Flow reactors can enhance scalability and yield (e.g., 85% yield reported in continuous flow systems) . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyridine to brominating agent) and reaction time (6–12 hours).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation . First-aid measures for inhalation involve immediate fresh air and medical consultation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), FT-IR (C=O stretch at ~1680 cm⁻¹), and HRMS (ESI+ for M+H⁺). For structural confirmation, X-ray crystallography or 2D NMR (COSY, HSQC) resolves ambiguities in substituent positioning . Reported melting points (e.g., 198–202°C for analogs) help validate purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. The bromine's electronegativity and steric effects from the methyl group lower activation energy (~25 kcal/mol predicted) for aryl boronic acid couplings. Solvent polarity (THF vs. DMF) can be simulated to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported NMR spectral data across different solvents?

- Methodological Answer : Discrepancies arise from solvent-induced shifts (e.g., DMSO vs. CDCl₃). Standardize conditions by referencing TMS and using deuterated solvents. For example, the methyl group in CDCl₃ may appear at δ 2.35 ppm but upfield to δ 2.28 ppm in DMSO-d₆. Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance signal resolution in crowded spectra .

Q. What mechanistic insights explain unexpected byproducts during pyrrolidinone ring formation?

- Methodological Answer : Competing pathways (e.g., over-oxidation or dimerization) occur under high-temperature conditions. Kinetic studies using in-situ IR or HPLC-MS identify intermediates. For example, reducing reaction temperature from 80°C to 60°C suppresses dimer formation (from 15% to <5%) by favoring intramolecular cyclization over intermolecular coupling .

Q. How does the methyl group's position on the pyridine ring influence biological activity in kinase inhibition assays?

- Methodological Answer : Methyl groups at C3 enhance steric hindrance, reducing IC₅₀ values (e.g., from 1.2 μM to 0.7 μM in JAK2 inhibition). Docking simulations (AutoDock Vina) show improved hydrophobic interactions with kinase pockets. Comparative studies with 5-Bromo-2-methylpyridin-3-amine derivatives highlight substituent-dependent activity .

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(5-bromo-3-methylpyridin-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H11BrN2O/c1-7-5-8(11)6-12-10(7)13-4-2-3-9(13)14/h5-6H,2-4H2,1H3 |

InChI Key |

MJJYWDBJELMCJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.